p-Toluènesulfonate d'argent

Vue d'ensemble

Description

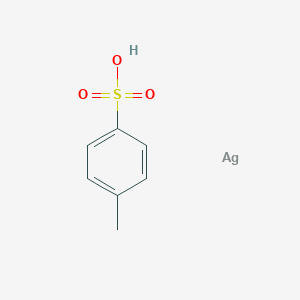

Silver p-toluenesulfonate is a chemical compound that forms complex adducts with various nitrogen bases. The parent compound, silver(I) p-toluenesulfonate, has been extensively studied and characterized by X-ray diffraction, revealing a polymeric structure based on bis(sulfonato-(O,O') bridged dimers with pseudo trigonal bipyramidal AgO centers .

Synthesis Analysis

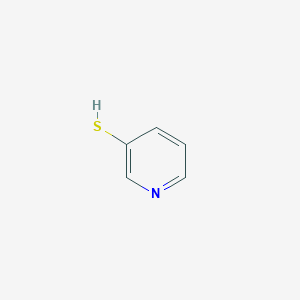

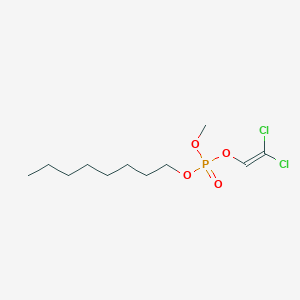

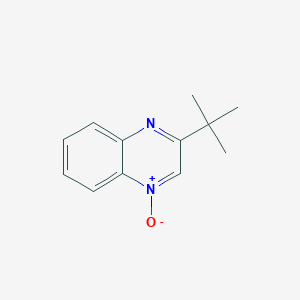

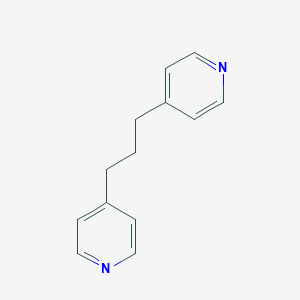

The synthesis of silver p-toluenesulfonate adducts involves reacting silver(I) p-toluenesulfonate with different nitrogen bases. The preparation of these adducts has been reported, and their structures have been determined by single-crystal X-ray diffraction. For instance, the adducts with pyridine, 2-aminopyridine, and 3-aminobenzoic acid exhibit either polymeric or discretely dimeric structures . Additionally, a silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed, where TosMIC serves as both a sulfonyl source and a ligand .

Molecular Structure Analysis

The molecular structures of silver p-toluenesulfonate adducts vary depending on the nitrogen base used. The parent compound features a polymeric structure with all sulfonate oxygens involved in coordination. The adducts with monoheteroaromatic nitrogen donor groups are either polymeric or dimeric, with distorted tetrahedral silver centers . The structures of these adducts are further stabilized by hydrogen bonding interactions .

Chemical Reactions Analysis

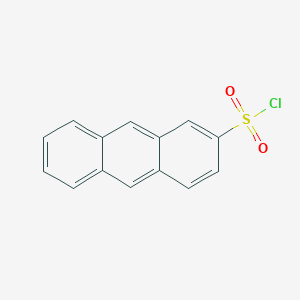

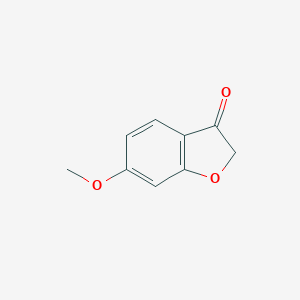

Silver p-toluenesulfonate participates in various chemical reactions. It reacts with alkyl and aryl chlorosulfite to produce p-toluenesulfonic esters, with mixed anhydrides postulated as intermediates . It also co-catalyzes the synthesis of isocoumarins from 2-alkynylbenzoates, proceeding with absolute regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of silver p-toluenesulfonate complexes are influenced by the neutral ligands present. The structures of these complexes can range from mononuclear to polynuclear, and the coordination of the silver centers can vary from two to three PPh3 molecules . The luminescent properties of these complexes have also been studied, with some exhibiting photoluminescence . The influence of neutral ligands on the structures of silver(I) sulfonates has been systematically examined, revealing a variety of structures with different dimensionalities .

Applications De Recherche Scientifique

Synthèse de matériaux thermoélectriques

Le p-toluènesulfonate d'argent est utilisé dans la synthèse du poly(3,4-éthylènedioxythiophène) (PEDOT) dopé avec du p-toluènesulfonate (Tos), qui présente des propriétés thermoélectriques prometteuses pour des applications à proximité de la température ambiante . La nature semi-métallique du PEDOT:Tos optimalement dopé conduit à une conductivité électrique élevée et un bon coefficient de Seebeck, ce qui en fait un matériau adapté aux dispositifs thermoélectriques.

Synthèse organique

En chimie organique, le this compound est utilisé pour convertir les halogénoalcanes en tosylates . Cette réaction est cruciale pour augmenter le pouvoir partant des halogènes dans les réactions chimiques suivantes, ce qui facilite une variété de transformations organiques.

Piégeage des isocyanures

Le composé sert de piégeur écologique et robuste pour les isocyanures dans les applications de chimie combinatoire . Ceci est particulièrement utile dans la recherche pharmaceutique où les isocyanures sont utilisés dans la synthèse de diverses molécules médicamenteuses.

Microbiologie environnementale

Le this compound a été étudié pour sa dégradation par des communautés bactériennes dans des environnements vierges . Comprendre la dégradation microbienne de ces composés xénobiotiques est essentiel pour évaluer leur impact environnemental et pour développer des stratégies de biorémediation.

Promotion du pouvoir partant des halogènes

Ce composé est également utilisé pour améliorer le pouvoir partant des halogènes dans diverses réactions chimiques . Cette application est importante dans le domaine de la chimie synthétique où des réactions de substitution efficaces sont nécessaires.

Conversion des halogénoalcanes en tosylates d'alkyle

Le this compound joue un rôle essentiel dans la conversion des halogénoalcanes en tosylates d'alkyle , une étape clé dans la préparation d'intermédiaires plus réactifs pour une synthèse chimique ultérieure.

Safety and Hazards

Mécanisme D'action

Target of Action

Silver p-toluenesulfonate, also known as p-Toluenesulfonic acid silver salt or Silver tosylate , primarily targets alkyl halides and benzyl selenyl chlorides . These compounds are often used in organic synthesis due to their reactivity.

Mode of Action

The compound interacts with its targets by converting alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion is facilitated by the silver ion in the compound, which acts as a catalyst.

Result of Action

The primary result of Silver p-Toluenesulfonate’s action is the conversion of alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion can facilitate various organic synthesis reactions, enhancing the leaving ability of halogens .

Propriétés

IUPAC Name |

silver;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDUFOKGIZUSFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7AgO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9066122 | |

| Record name | Silver p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16836-95-6 | |

| Record name | Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

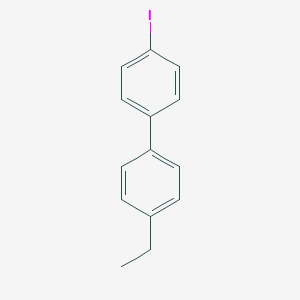

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)